molecular formula C7H2Cl5NO B8719433 Pentachlorobenzamide

Pentachlorobenzamide

Cat. No. B8719433
M. Wt: 293.4 g/mol
InChI Key: WHKQPTLEJWMAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentachlorobenzamide is a useful research compound. Its molecular formula is C7H2Cl5NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentachlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentachlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Pentachlorobenzamide

Molecular Formula

C7H2Cl5NO

Molecular Weight

293.4 g/mol

IUPAC Name

2,3,4,5,6-pentachlorobenzamide

InChI

InChI=1S/C7H2Cl5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14)

InChI Key

WHKQPTLEJWMAQS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a preferred embodiment of the invention, pentachlorobenzonitrile is interacted with a molar excess of sulfuric acid having at least 75% by weight H2SO4 at a temperature of between about 130° and 160° C. for about fifteen (15) to ninety (90) minutes. The reaction mixture is then cooled and diluted with water to form a solid pentachlorobenzamide precipitate. The resultant pentachlorobenzamide is recovered in yields on the average of above about 90%.
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Synthesis routes and methods III

Procedure details

A mixture of 18.0 gms. pentachlorobenzonitrile and 200 ml concentrated sulfuric acid (97 weight % H2SO4) was heated to 145° C. over a period of approximately 40 min. Complete dissolution of the pentachlorobenzonitrile was observed to occur at 130° C. thereby giving a pale straw solution. When cool, the reaction mixture was poured onto ice and the white solid thereby formed was isolated by filtration. In this manner there was formed 18.0 gms. (94% yield) pentachlorobenzamide. Identity of the product was established with the aid of both analytical and spectral data.
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